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Compound of Interest

Compound Name: 2-Bromo-3'-hydroxyacetophenone

Cat. No.: B133987

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and analytical
methodologies for the characterization of 2-Bromo-3'-hydroxyacetophenone (CAS No. 2491-
37-4). This document is intended for researchers, scientists, and professionals in the field of
drug development and chemical synthesis.

While specific experimental datasets for 2-Bromo-3'-hydroxyacetophenone are not publicly
available, this guide outlines the standard protocols for acquiring Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it presents expected
spectral characteristics based on the compound's structure, offering a predictive framework for
analysis.

Compound Identification

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b133987?utm_src=pdf-interest
https://www.benchchem.com/product/b133987?utm_src=pdf-body
https://www.benchchem.com/product/b133987?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Parameter Value

IUPAC Name 2-bromo-1-(3-hydroxyphenyl)ethanone[1]

Synonyms 3-Hydroxyphenacyl bromide, m-
Bromoacetylphenol

CAS Number 2491-37-4[1][2]

Molecular Formula CsH7BrO2[1][2]

Molecular Weight 215.04 g/mol [2]

Melting Point 70-74 °C (lit.)

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2-Bromo-3'-

hydroxyacetophenone based on its chemical structure and known spectral correlations for

similar compounds.

1. .
Chemical Shift (9, o .
Multiplicity Number of Protons  Assignment
ppm)
~9.8 s (broad) 1H Ar-OH
~7.5 m 1H Ar-H
~7.3 t 1H Ar-H
~7.1 m 1H Ar-H
~7.0 m 1H Ar-H
~4.4 S 2H -CH:zBr

Predicted **C-NMR Data (Solvent: CDCIz, 100 MHz)
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Chemical Shift (6, ppm) Assignment
~191 C=0

~156 Ar-C-OH
~137 Ar-C

~130 Ar-CH

~122 Ar-CH

~121 Ar-CH

~115 Ar-CH

~31 -CH2Br

Predicted IR Data (Solid, KBr Pellet)

Wavenumber (cm—?) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (phenolic)
~3100-3000 Medium C-H stretch (aromatic)
~1680 Strong C=0 stretch (ketone)
~1600, 1580, 1450 Medium-Strong C=C stretch (aromatic ring)
~1250 Strong C-O stretch (phenol)
~700-600 Medium C-Br stretch

Predicted Mass Spectrometry Data (Electron lonization,
El)
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miz Relative Intensity (%) Assighment

[M]* (Molecular ion peak with

214/216 ~50/~50 o
bromine isotopes)
135 High [M - CH2Br]*
) [M-Br-COJ* or
121 High
[HOCeH4CO]*
93 Medium [CeHsO]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid
organic compound such as 2-Bromo-3'-hydroxyacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Weigh approximately 10-20 mg of the solid sample for tH-NMR (50-100 mg for *3C-NMR)
and place it in a clean, dry vial.

o Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-de).
o Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean NMR tube to remove any particulate matter.

o Cap the NMR tube securely.
o Data Acquisition:
o Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

o Tune and shim the spectrometer to optimize the magnetic field homogeneity.
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[e]

Acquire the *H-NMR spectrum using a standard pulse sequence.

o

Acquire the 13C-NMR spectrum using a proton-decoupled pulse sequence.

[¢]

Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

[¢]

Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar.

o Transfer the finely ground powder to a pellet press.
o Apply pressure to form a transparent or translucent pellet.
o Data Acquisition:
o Place the KBr pellet in the sample holder of the IR spectrometer.
o Record a background spectrum of the empty sample compartment.

o Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm~—1.

Mass Spectrometry (MS)

o Sample Preparation (Electron lonization - El):

o For a solid sample, a direct insertion probe is typically used.

o A small amount of the sample is placed in a capillary tube at the end of the probe.
o Data Acquisition:

o Insert the probe into the ion source of the mass spectrometer.
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o Gradually heat the probe to volatilize the sample into the ion source.

o The vaporized molecules are bombarded with a high-energy electron beam (typically 70
eV) to induce ionization and fragmentation.

o The resulting ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by the mass analyzer.

o A mass spectrum is recorded, plotting the relative abundance of ions versus their m/z
values.

Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and
characterization of a synthesized organic compound like 2-Bromo-3'-hydroxyacetophenone.
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Workflow for Spectroscopic Analysis of 2-Bromo-3'-hydroxyacetophenone

Synthesis & Purification

Chemical Synthesis

'

Purification (e.g., Recrystallization, Chromatography)

pectroscopic Analysis

NMR Spectroscopy (1H, 13C) IR Spectroscopy Mass Spectrometry

Data Interpretation & Verification

Purity Assessment Structure Elucidation

Verified Compound: 2-Bromo-3'-hydroxyacetophenone

Click to download full resolution via product page

Spectroscopic Analysis Workflow

This guide serves as a foundational resource for the analytical characterization of 2-Bromo-3'-
hydroxyacetophenone. Researchers are encouraged to use these protocols and predicted
data as a reference in their experimental work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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